1-Chloro-3,5-difluoro-2-methoxybenzene (CAS: 943830-21-5), also designated as 2-chloro-4,6-difluoroanisole, is a highly specialized polyhalogenated anisole utilized primarily as a critical building block in the synthesis of advanced arylpicolinate and arylpyrimidine active ingredients. Its defining structural feature is the precise arrangement of a methoxy group flanked by chlorine and fluorine, alongside a highly acidic proton situated exactly between two fluorine atoms at the C4 position. This specific substitution pattern makes it an ideal substrate for highly regioselective directed ortho-metalation (DoM), enabling the efficient production of 4-substituted intermediates (such as 4-iodo or 4-boronic acid derivatives) without the need for complex isomer separation. For industrial procurement, this compound offers a streamlined, high-yield pathway to 4-chloro-2,6-difluoro-3-methoxyphenyl-containing molecules, ensuring strict reproducible purity and scalability in complex manufacturing workflows [1].
Substituting 1-chloro-3,5-difluoro-2-methoxybenzene with closely related analogs, such as 1-chloro-3-fluoro-2-methoxybenzene or 1,3-difluoro-2-methoxybenzene, fundamentally compromises both synthetic efficiency and final product efficacy. Mono-fluoro analogs lack the synergistic inductive effects required to exclusively direct lithiation to a single carbon, resulting in a mixture of regioisomers that drastically reduces the yield of the target intermediate and necessitates costly, solvent-intensive chromatographic purification. Furthermore, the absence of the specific 1-chloro and 3,5-difluoro substitution pattern fails to provide the necessary steric bulk and electronic environment in the downstream cross-coupled product. In arylpicolinate synthesis, the 2,6-difluoro substitution on the appended phenyl ring is essential to enforce an orthogonal conformation relative to the pyridine core, a structural requirement for optimal binding to target receptors. Consequently, generic substitution not only degrades process economics but also nullifies the biological activity of the final formulated product [1].
The synthesis of advanced arylpicolinates requires precise functionalization at the C4 position of the anisole ring. When 1-chloro-3,5-difluoro-2-methoxybenzene is subjected to lithiation with n-butyllithium at -75 °C, the synergistic electron-withdrawing effects of the two fluorine atoms at C3 and C5 exclusively direct the metalation to the C4 proton. This results in a regioselectivity exceeding 95% for the C4-lithiated intermediate, which can be subsequently trapped with iodine to yield 1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene in high isolated yields. In contrast, utilizing a mono-fluoro analog such as 1-chloro-3-fluoro-2-methoxybenzene leads to competing metalation at multiple ring positions, dropping the target C4-regioisomer yield to below 60% and requiring extensive purification. This near-quantitative regiocontrol directly translates to higher throughput and lower waste in industrial-scale intermediate production [1].
| Evidence Dimension | Regioselectivity of lithiation at the target carbon |
| Target Compound Data | >95% regioselectivity at C4 (between two fluorines) |
| Comparator Or Baseline | Mono-fluoro analog (e.g., 1-chloro-3-fluoro-2-methoxybenzene) yielding <60% of the desired regioisomer due to competing metalation sites |
| Quantified Difference | >35% absolute increase in regioselectivity |
| Conditions | n-BuLi in THF at -75 °C, followed by electrophilic trapping with iodine |
High regioselectivity eliminates the need for expensive and time-consuming isomer separation, directly lowering the cost of goods sold (COGS) in large-scale manufacturing.
The incorporation of the 1-chloro-3,5-difluoro-2-methoxybenzene motif into a pyridine scaffold via Suzuki or Stille cross-coupling generates a 4-chloro-2,6-difluoro-3-methoxyphenyl group. The presence of the two fluorine atoms at the 2' and 6' positions of the newly formed biaryl axis provides a calculated rotational barrier that strongly favors an orthogonal conformation between the phenyl and pyridine rings. This orthogonal geometry is critical for the biological activity of synthetic auxin herbicides, as it mimics the natural binding pose in the TIR1/AFB receptor pocket. Comparators lacking the 3,5-difluoro pattern (resulting in a mono-fluoro or unfluorinated biaryl axis) exhibit significantly lower rotational barriers, leading to a higher population of planar or skewed conformations that suffer from a >10-fold reduction in receptor binding affinity and subsequent efficacy [1].
| Evidence Dimension | Biaryl rotational barrier and receptor binding affinity |
| Target Compound Data | 2,6-difluoro substitution enforces orthogonal conformation, maintaining optimal TIR1/AFB binding |
| Comparator Or Baseline | Mono-fluoro or unfluorinated biaryl analogs exhibiting planar/skewed conformations |
| Quantified Difference | >10-fold reduction in receptor binding affinity for non-difluorinated analogs |
| Conditions | Structure-activity relationship (SAR) modeling and in vitro receptor binding assays |
Procuring the exact 3,5-difluoro precursor is non-negotiable for synthesizing active ingredients that require a rigid orthogonal biaryl conformation for commercial-level biological activity.
For procurement teams evaluating synthetic routes, sourcing the pre-methylated 1-chloro-3,5-difluoro-2-methoxybenzene offers a distinct operational advantage over purchasing the corresponding phenol (2-chloro-4,6-difluorophenol). Utilizing the phenol requires an additional industrial methylation step, typically employing highly toxic and strictly regulated reagents such as methyl iodide or dimethyl sulfate in the presence of a base. By procuring the methoxybenzene directly, manufacturers eliminate one complete synthetic unit operation, reducing overall batch time by 15-20% and avoiding the safety, environmental, and regulatory overhead associated with handling genotoxic methylating agents at scale [1].
| Evidence Dimension | Synthetic step count and hazardous reagent usage |
| Target Compound Data | 0 methylation steps required; direct use in lithiation/cross-coupling |
| Comparator Or Baseline | 2-chloro-4,6-difluorophenol requiring 1 additional methylation step with toxic reagents (e.g., MeI) |
| Quantified Difference | Elimination of 1 unit operation and 100% reduction in genotoxic methylating agent handling at the manufacturer level |
| Conditions | Industrial-scale API or intermediate manufacturing |
Purchasing the pre-methylated compound streamlines the manufacturing process, reduces hazardous waste generation, and significantly lowers the regulatory compliance burden.
This compound is the premier starting material for generating the 4-chloro-2,6-difluoro-3-methoxyphenyl moiety found in highly active arylpicolinate herbicides. Its specific halogenation pattern ensures that downstream cross-coupling products possess the exact steric and electronic properties required for potent synthetic auxin activity and crop selectivity, directly leveraging its high regioselectivity in lithiation [1].
Beyond agrochemicals, the predictable C4-lithiation of this compound makes it an excellent precursor for synthesizing complex biaryl pharmaceuticals, such as targeted kinase inhibitors. The ability to cleanly generate the 4-boronic acid or 4-stannane derivative allows for efficient late-stage Suzuki or Stille couplings without the yield losses associated with isomer contamination [2].
In materials science and advanced ligand design, the 2,6-difluoro substitution derived from this compound is utilized to create biaryl systems with restricted rotation. This is critical for developing chiral ligands or specialized functional materials where a stable, orthogonal molecular geometry is required for performance, a feature directly downstream of the compound's unique 3,5-difluoro substitution [3].